

o-Cresidine chemical structure and IUPAC name

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Compound of Interest

Compound Name: **3-Methoxy-4-methylaniline**

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An In-depth Technical Guide to o-Cresidine: Structure, Properties, Synthesis, and Applications

Abstract

o-Cresidine, an aromatic amine with significant utility in chemical synthesis, serves as a critical intermediate, particularly in the dye and pigment industries. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering its fundamental chemical identity, including its IUPAC name and structure, detailed physicochemical properties, and a mechanistically explained synthetic pathway. Furthermore, this document outlines its primary industrial applications and provides essential safety and handling protocols derived from authoritative sources. The guide is structured to deliver not only procedural knowledge but also the underlying scientific rationale, ensuring a thorough understanding for advanced applications and process development.

Chemical Identity and Structure Elucidation

The accurate identification and structural understanding of a chemical entity are paramount for its application in research and development. o-Cresidine is one of three structural isomers, the others being meta- and para-cresidine, which differ in the substitution pattern of the functional groups on the benzene ring. This section focuses specifically on the ortho isomer.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for o-Cresidine according to the International Union of Pure and Applied Chemistry (IUPAC) is **3-methoxy-4-methylaniline**^[1]. This name is derived by prioritizing the amine (-NH₂) group, which defines the parent molecule as aniline. The carbon atom attached to

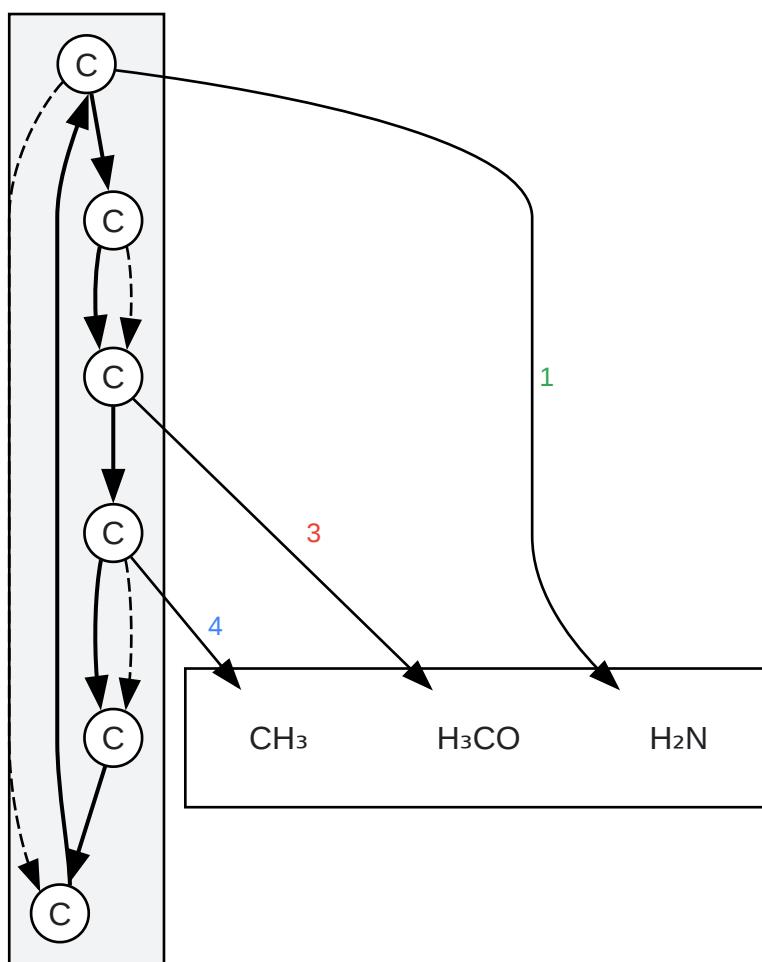
the amine group is designated as position 1. The substituents, a methoxy group (-OCH₃) and a methyl group (-CH₃), are located at positions 3 and 4, respectively.

Key identifiers for o-Cresidine are summarized in the table below.

Identifier	Value	Source(s)
IUPAC Name	3-methoxy-4-methylaniline	[1]
Common Name	o-Cresidine	[1]
CAS Number	16452-01-0	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1] [2] [3]
Molecular Weight	137.18 g/mol	[3] [4] [5]

Chemical Structure Visualization

The two-dimensional structure of o-Cresidine is presented below. The diagram illustrates the spatial relationship of the amine, methoxy, and methyl groups on the aromatic ring.



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Caption: Chemical structure of o-Cresidine (**3-methoxy-4-methylaniline**).

Physicochemical Properties

The physical and chemical properties of o-Cresidine dictate its behavior in chemical reactions, its solubility, and its required handling and storage conditions. While data for the para isomer is more abundant, the properties of o-Cresidine are consistent with a substituted aromatic amine. The isomer p-Cresidine appears as white crystals or light-brown flakes, a form that can be expected for o-Cresidine as well^{[2][5][6]}. It is known to darken upon exposure to air and light, indicating sensitivity to oxidation and photodegradation^[5].

Property	Value	Source(s)
Appearance	White to light-brown solid, darkens on exposure to air and light.	[2][5][6]
Boiling Point	~235 °C (508 K)	[2][6]
Melting Point	~51.5 °C (325 K)	[2][6]
Water Solubility	Less than 1 mg/mL; generally insoluble or slightly soluble in water.	[4][6][7]
Organic Solvent Solubility	Soluble in alcohol and ether.	[2][7]

Synthesis of o-Cresidine: A Mechanistic Approach

While specific, scaled-up industrial synthesis routes for o-Cresidine are proprietary, a plausible and chemically sound pathway can be designed based on established organic chemistry principles. The following protocol is illustrative, demonstrating a logical sequence of functional group transformations starting from a readily available precursor.

Rationale for Synthetic Strategy

The synthesis of substituted anilines often involves the introduction of nitrogen as a nitro group ($-NO_2$) onto an aromatic ring, followed by its chemical reduction to an amine ($-NH_2$). The choice of starting material is critical to ensure the correct final substitution pattern. For **3-methoxy-4-methylaniline**, a logical precursor is 4-methylphenol (p-cresol), where the methyl group is already in the correct position relative to the eventual amine.

The proposed three-step synthesis involves:

- Nitration: Introduction of a nitro group onto the p-cresol ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, nitration will primarily occur at the ortho position.
- Methylation: Conversion of the phenolic hydroxyl group to a methoxy ether. This is a crucial step to prevent side reactions during the subsequent reduction.

- Reduction: Conversion of the nitro group to the target amine group.

Proposed Synthetic Pathway



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Caption: Proposed three-step synthesis workflow for o-Cresidine from p-cresol.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of p-Cresol

- Causality: A mixture of nitric and sulfuric acids is used to generate the nitronium ion (NO_2^+), the active electrophile. The strongly activating hydroxyl group directs this electrophile to the ortho position. Low temperature is maintained to control the exothermic reaction and minimize side product formation.
- Procedure:
 - In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
 - Slowly add p-cresol to the cooled acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
 - Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in the dropping funnel. Add this mixture dropwise to the p-cresol solution over 1-2 hours, maintaining the temperature below 5 °C.

- After the addition is complete, allow the mixture to stir at low temperature for an additional hour.
- Pour the reaction mixture onto crushed ice. The solid product, 4-methyl-2-nitrophenol, will precipitate.
- Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallization from ethanol/water may be performed for purification.

Step 2: Methylation of 4-Methyl-2-nitrophenol

- Causality: The acidic phenolic proton is first removed by a base (e.g., NaOH) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in a Williamson ether synthesis.
- Procedure:
 - Dissolve the dried 4-methyl-2-nitrophenol in aqueous sodium hydroxide solution in a flask equipped with a reflux condenser.
 - Gently heat the solution and add dimethyl sulfate dropwise with vigorous stirring. (Caution: Dimethyl sulfate is highly toxic and carcinogenic).
 - After addition, reflux the mixture for 2-3 hours to ensure complete reaction.
 - Cool the reaction mixture. The product, 4-methoxy-2-nitrotoluene, will separate as an oil or solid.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Reduction of 4-Methoxy-2-nitrotoluene

- Causality: The nitro group is reduced to an amine. A common and effective method is the use of a metal in acidic solution, such as tin (Sn) in hydrochloric acid (HCl). The metal acts as the reducing agent, donating electrons, while the acid protonates the intermediates.

- Procedure:
 - Place granulated tin in a round-bottom flask fitted with a reflux condenser.
 - Add a solution of 4-methoxy-2-nitrotoluene in ethanol.
 - Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require initial cooling.
 - Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
 - Cool the mixture and make it strongly alkaline by carefully adding concentrated sodium hydroxide solution to precipitate tin hydroxides and liberate the free amine.
 - Extract the product, o-Cresidine, into an organic solvent.
 - Wash, dry, and evaporate the solvent. The crude product can be purified by vacuum distillation or recrystallization.

Applications and Industrial Relevance

The primary industrial application of cresidine isomers, including o-Cresidine, is as a key intermediate in the synthesis of dyes and pigments^{[2][5][6][8]}. The presence of the amine group allows for diazotization, a critical reaction where the amine is converted into a diazonium salt (-N₂⁺). This highly reactive intermediate can then be coupled with various aromatic compounds (coupling components) to form complex azo compounds, which are characterized by their intense colors.

- Azo Dye Intermediate: o-Cresidine is a precursor for creating a range of azo dyes used in textiles, printing inks, and specialty colorants^[9]. The specific substituents on the cresidine ring influence the final color, lightfastness, and solubility of the dye.
- Pigment Manufacturing: Similar to its use in dyes, o-Cresidine can be used to produce stable, chemically resistant pigments for paints, plastics, and other materials^[9].

Safety, Handling, and Toxicology

o-Cresidine and its isomers are hazardous chemicals that must be handled with stringent safety precautions. The information below is compiled from safety data sheets for the closely related and well-documented p-Cresidine isomer.

Hazard Category	Description	Source(s)
Acute Toxicity	Harmful if swallowed. Oral LD50 in rats is 1450 mg/kg for p-Cresidine.	
Irritation	Causes serious eye irritation and mild skin irritation.	[4]
Carcinogenicity	May cause cancer. p-Cresidine is classified as possibly carcinogenic to humans (IARC Group 2B).	[6]
Reactivity	Reacts with strong oxidizing agents. Sensitive to prolonged exposure to air.	[4][5]

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible[10].
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing to prevent skin contact[5][10].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][10]. To prevent degradation from air and light, it is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon)[4][10]. Keep away from incompatible materials such as strong oxidizing agents[10].

Conclusion

o-Cresidine (3-methoxy-4-methylaniline) is a valuable aromatic intermediate with a well-defined chemical structure and set of properties that make it suitable for specialized chemical synthesis, particularly in the coloration industry. Its synthesis, while requiring careful execution of multi-step reactions, follows logical and well-established principles of organic chemistry. A thorough understanding of its properties, applications, and significant health hazards is essential for its safe and effective use in any research or industrial setting.

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